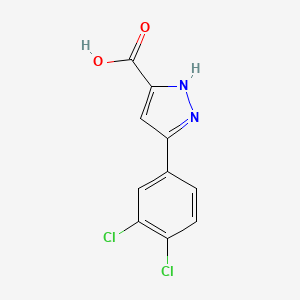

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 276684-04-9

Cat. No.: VC2344853

Molecular Formula: C10H6Cl2N2O2

Molecular Weight: 257.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 276684-04-9 |

|---|---|

| Molecular Formula | C10H6Cl2N2O2 |

| Molecular Weight | 257.07 g/mol |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

| Standard InChI Key | KTLNOKUDBRHUIV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)Cl)Cl |

Introduction

Chemical Structure and Properties

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with a 3,4-dichlorophenyl group at position 5 and a carboxylic acid functional group at position 3. The pyrazole scaffold provides a versatile framework that can be functionalized to develop compounds with diverse biological activities.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that are summarized in the following table:

The compound contains two nitrogen atoms in the pyrazole ring, which can participate in hydrogen bonding and contribute to its solubility and binding characteristics. The presence of two chlorine atoms on the phenyl ring enhances the lipophilicity of the molecule, potentially affecting its membrane permeability and distribution in biological systems.

Synthesis Methods

Related Synthetic Methods

A potentially adaptable method can be derived from the synthesis of related compounds. For instance, a novel method for synthesizing 1-(2,4-dichlorophenyl)-4-methyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves "adol condensation, cyclization and oxidation with the total yield of 50.6%" . This approach uses inexpensive starting materials and offers advantages including "shorten process, easily conducted procedure and relatively high yield" that makes it "suitable for scale-up production" .

Another relevant synthetic approach described in the literature involves the conversion of corresponding esters to carboxylic acids. As described for a related compound, "a mixture of [ester precursor], MeOH, THF and LiOH solution (2M) was heated at reflux overnight" followed by acidification to neutral pH, resulting in high yields (96%) of the corresponding carboxylic acid .

Structural Characterization

The structure of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid can be confirmed using various analytical techniques. Standard characterization typically includes:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

X-ray crystallography (for solid-state structure determination)

These techniques provide complementary information about the compound's structure, purity, and molecular connectivity. As seen with related compounds, "the structures of intermediates and final product were determined by 1H NMR and MS" .

Biological Activities and Applications

Research Applications

The compound 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid may serve as:

-

An important intermediate in the synthesis of more complex pyrazole derivatives

-

A scaffold for medicinal chemistry research

-

A potential pharmacological probe for investigating biological systems

Pyrazole-3-carboxylic acid derivatives have been investigated as building blocks for the development of compounds with specific receptor interactions. For example, research on similar compounds has explored their potential as "allosteric modulators of G protein-coupled receptors (GPCRs)" with implications for "developing novel treatments for a variety of central nervous system (CNS) disorders" .

Structure-Activity Relationships

The biological activity of pyrazole derivatives is significantly influenced by the substitution pattern on the pyrazole ring. The position and nature of substituents can dramatically affect the compound's interaction with biological targets.

In the case of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, several structural features may contribute to its potential biological activities:

-

The pyrazole core provides a rigid scaffold that can orient substituents in specific spatial arrangements

-

The 3,4-dichlorophenyl group at position 5 increases lipophilicity and may enhance binding to hydrophobic pockets in target proteins

-

The carboxylic acid group at position 3 can participate in hydrogen bonding and ionic interactions with receptor sites

Research on related compounds indicates that "compounds bearing 2,4-dichlorophenyl or 2,4-difluorophenyl groups at position 1 and 2,5-dimethylpyrrole moiety at position 5 of the pyrazole nucleus were generally more selective for hCB1" . This suggests that the dichlorophenyl substitution pattern significantly influences receptor selectivity profiles.

Comparison with Similar Compounds

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid belongs to a larger family of substituted pyrazole derivatives. Comparing its structure with related compounds provides insights into the effects of structural modifications on properties and activities.

Structural Analogs

Several related compounds appear in the literature, including:

-

1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152949-12-6)

-

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 477712-31-5)

-

5-(2-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 477712-07-5)

The key structural differences between these compounds involve:

-

The position of the dichlorophenyl group (at N1 vs. C5)

-

The presence of additional substituents on the pyrazole ring

-

The pattern of chlorination on the phenyl rings

These structural differences can significantly impact the compounds' physical properties, receptor binding profiles, and biological activities.

Current Research and Future Directions

Research on pyrazole derivatives remains an active area in medicinal chemistry. The versatility of the pyrazole scaffold and its amenability to synthetic modifications make it a valuable template for drug discovery.

Future research directions for 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid may include:

-

Detailed investigation of its receptor binding profile

-

Exploration of its potential as a building block for developing therapeutic agents

-

Optimization of synthetic routes for improved yield and purity

-

Development of structure-activity relationships to guide the design of more potent and selective derivatives

As seen in the research on related compounds, there is particular interest in developing "new selective" ligands for various receptors by synthesizing and evaluating novel hybrid molecules based on established pyrazole scaffolds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume